molecular formula C15H16BrN3O B7679660 N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide

Cat. No. B7679660
M. Wt: 334.21 g/mol
InChI Key: GSXZLZAGSYDJNK-UHFFFAOYSA-N
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Description

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide, also known as BIPPT, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a key role in the regulation of endocannabinoid signaling. MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. Therefore, the inhibition of MAGL by BIPPT has been proposed as a potential strategy for the treatment of various diseases, including pain, inflammation, and cancer.

Mechanism of Action

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide is a selective inhibitor of MAGL, which plays a key role in the regulation of endocannabinoid signaling. MAGL is responsible for the breakdown of the endocannabinoid 2-AG, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. Therefore, the inhibition of MAGL by N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide leads to an increase in the levels of 2-AG, which in turn activates the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of pain and inflammation, the regulation of appetite and metabolism, and the modulation of immune function.
Biochemical and Physiological Effects:
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. In addition, N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and glioma cells. N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide has also been shown to enhance the anti-tumor effects of chemotherapy drugs, such as temozolomide, in animal models of glioblastoma. These effects are thought to be mediated by the inhibition of MAGL and the subsequent increase in the levels of 2-AG, which activates the cannabinoid receptors CB1 and CB2.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide is its selectivity for MAGL, which allows for the modulation of endocannabinoid signaling without affecting other signaling pathways. In addition, N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide is its potential for off-target effects, as MAGL is not the only enzyme that hydrolyzes 2-AG. Therefore, the specificity of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide for MAGL needs to be carefully evaluated in future studies.

Future Directions

There are several future directions for the study of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide and its potential therapeutic applications. One direction is the evaluation of the efficacy and safety of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide in clinical trials for the treatment of various diseases, including pain, inflammation, and cancer. Another direction is the development of novel MAGL inhibitors with improved selectivity and potency, as well as the development of combination therapies that target multiple signaling pathways involved in disease progression. Finally, the elucidation of the molecular mechanisms underlying the effects of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide on endocannabinoid signaling and disease progression will provide insights into the development of novel therapeutic strategies.

Synthesis Methods

The synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 6-bromo-2,3-dihydro-1H-indene, which is achieved by the reaction of 2-bromoacetophenone with cyclopentadiene in the presence of a Lewis acid catalyst. The resulting product is then converted to the corresponding carboxylic acid derivative via a series of reactions, including oxidation, esterification, and reduction. The final step involves the reaction of the carboxylic acid derivative with 1-ethylpyrazole-4-carboxamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide.

Scientific Research Applications

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and glioma cells. In addition, N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide has been shown to enhance the anti-tumor effects of chemotherapy drugs, such as temozolomide, in animal models of glioblastoma.

properties

IUPAC Name

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c1-2-19-9-12(8-17-19)15(20)18-14-7-11-5-3-4-10(11)6-13(14)16/h6-9H,2-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXZLZAGSYDJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=C(C=C3CCCC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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